molecular formula C13H10Cl2N2 B8719779 Bis(4-chlorophenyl)methylidenehydrazine CAS No. 5463-11-6

Bis(4-chlorophenyl)methylidenehydrazine

Cat. No. B8719779
M. Wt: 265.13 g/mol
InChI Key: KROCYBBSWNXDIQ-UHFFFAOYSA-N
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Patent
US06919353B2

Procedure details

A solution of bis-(4-chloro-phenyl)-methanone (5.0 g, 19.9 mmol) and hydrazine monohydrate (5 mL, 103 mmol) in ethanol (25 mL) was heated to reflux 18 h, cooled to 21° C., and filtered to afforded the [bis-(4-chloro-phenyl)-methylene]-hydrazine compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=O)=[CH:4][CH:3]=1.O.[NH2:18][NH2:19]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:18][NH2:19])[C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)Cl)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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